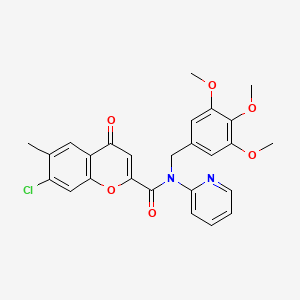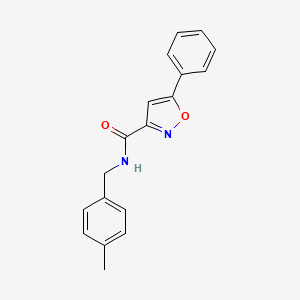
7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Attachment of the pyridin-2-yl and 3,4,5-trimethoxybenzyl groups: These groups can be attached through nucleophilic substitution reactions.
Formation of the carboxamide group: This can be achieved through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromene core.
Reduction: Reduction reactions could target the carbonyl group in the chromene core.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
This compound could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-oxo-4H-chromene-2-carboxamide
- 7-chloro-4-oxo-4H-chromene-2-carboxamide
- N-(pyridin-2-yl)-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of “7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H23ClN2O6 |
|---|---|
Molecular Weight |
494.9 g/mol |
IUPAC Name |
7-chloro-6-methyl-4-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H23ClN2O6/c1-15-9-17-19(30)13-23(35-20(17)12-18(15)27)26(31)29(24-7-5-6-8-28-24)14-16-10-21(32-2)25(34-4)22(11-16)33-3/h5-13H,14H2,1-4H3 |
InChI Key |
RKKLNTIHGZBWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-N-(4-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11366010.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-pentylpyrrolidine-3-carboxamide](/img/structure/B11366015.png)
![Prop-2-en-1-yl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11366028.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11366050.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11366055.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11366059.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11366071.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11366075.png)
![5-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11366079.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B11366084.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11366094.png)
![(4-Methylphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11366105.png)
